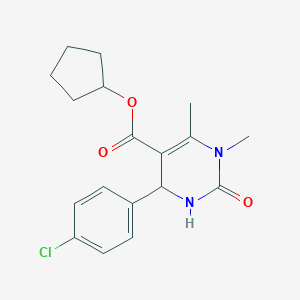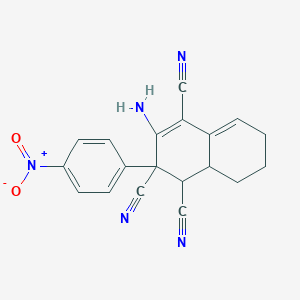
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is a complex organic compound that features a unique structure combining an amino group, a nitrophenyl group, and multiple cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or amino groups.
Wissenschaftliche Forschungsanwendungen
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE exerts its effects involves interactions with various molecular targets. For instance, its potential antiviral activity may be due to its ability to inhibit viral replication by interfering with specific enzymes or proteins involved in the viral life cycle . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and cyano groups but differs in the overall structure.
®-2-Amino-3-(4-nitrophenyl)propanoic acid: Contains a similar nitrophenyl group but has a different backbone structure.
Uniqueness
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is unique due to its combination of multiple functional groups and its hexahydronaphthalene backbone
Eigenschaften
Molekularformel |
C19H15N5O2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-amino-2-(4-nitrophenyl)-6,7,8,8a-tetrahydro-1H-naphthalene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C19H15N5O2/c20-9-16-14-3-1-2-4-15(14)17(10-21)19(11-22,18(16)23)12-5-7-13(8-6-12)24(25)26/h3,5-8,15,17H,1-2,4,23H2 |
InChI-Schlüssel |
FZNFUVUESUJZPJ-UHFFFAOYSA-N |
SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Kanonische SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-5-[(2-ethoxyphenoxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B336070.png)
![10-(4-chlorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B336071.png)
![10-Phenyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B336073.png)
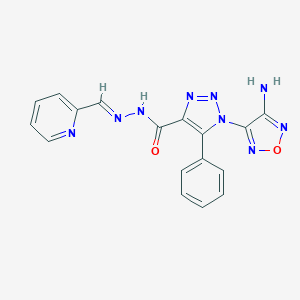
![4-[4-(Allyloxy)phenyl]-2-amino-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336085.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336086.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide](/img/structure/B336087.png)
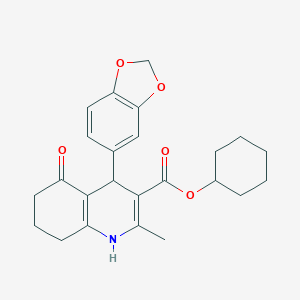
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(prop-2-enylamino)methylidene]pyrazol-3-one](/img/structure/B336093.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336094.png)
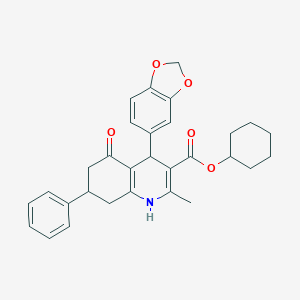
![11-[4-(diethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B336096.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide](/img/structure/B336097.png)
